Peimine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peimine is typically isolated from Fritillaria bulbs through a series of extraction and purification processes. The extraction involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound. The synthetic routes for this compound are complex due to its intricate isosteroidal structure, and often involve multiple steps of hydroxylation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction yield from Fritillaria bulbs. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the extracted compound .

Analyse Chemischer Reaktionen

Types of Reactions: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for research purposes.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may employ halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.

Major Products: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties, which are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Peimine is a compound extracted from the Himalayan frillitary lily Bulbus Fritillariae (BF), a traditional Chinese medicine used for over 2,000 years due to its antitussive and antiasthma properties, high therapeutic efficacy, and minimal side effects in diseases like osteoarthritis . Modern pharmacological studies reveal that this compound and peiminine, display analgesic, anti-inflammatory, and antitumor biological activities . this compound is known to possess antioxidant, anti-inflammatory, and pain-suppressing effects .

Scientific Research Applications of this compound

-

Glioblastoma (GBM) Treatment: this compound has demonstrated the ability to induce apoptosis and inhibit the proliferation, migration, and invasion of GBM cells in a dose-dependent manner .

In vitro studies showed that this compound downregulated Bcl-2 and Caspase 3 expression while upregulating p53, Bax, and Cleaved-Caspase 3 protein expression levels in a dose-dependent manner . It was also found that this compound decreased PI3K and AKT phosphorylation levels in a dose-dependent manner .

In vivo experiments using a GBM mouse xenograft model showed that this compound reduced tumor growth .

These findings suggest that this compound may limit GBM growth by regulating the PI3K/AKT signaling pathway .

This compound exhibited selectivity for cancerous cells while maintaining a safe profile on normal cells, highlighting it as a promising candidate for further drug development . -

Anti-Inflammatory Effects: this compound has anti-inflammatory effects, which have been observed in the context of osteoarthritis (OA) and other inflammatory conditions .

- This compound inhibits IL-1β-induced iNOS and COX-2 production and the expression of MMPs and ADAMTs by blocking IL-1β-induced MAPK signaling activation .

- This compound has protective effects against the development of OA in a mouse model .

- Shikonin, another compound extracted from medicinal Chinese herbs, has demonstrated anti-inflammatory effects via proteasome inhibition . It reduces Lipopolysaccharides (LPS)-mediated TNFα release in rat primary macrophage cultures and blocks the translocation of p65-NF-κB from the cytoplasm to the nucleus, associated with decreased proteasomal activity .

- Pulmonary Fibrosis Treatment: this compound treatment significantly ameliorated BLM-induced pulmonary fibrosis by suppressing histological changes and collagen deposition .

Data Tables and Case Studies

Due to the limitations of the provided search results, comprehensive data tables and well-documented case studies could not be extracted.

Potential Clinical Implications

Wirkmechanismus

Peimine exerts its effects through multiple mechanisms:

Ion Channel Inhibition: It inhibits voltage-dependent sodium and potassium channels, which contributes to its analgesic and anti-inflammatory effects.

Receptor Modulation: this compound acts on muscarinic receptors, particularly the M2 subtype, influencing smooth muscle relaxation and exocrine secretion.

Pathways Involved: The compound affects pathways such as the MAPK and PI3K/Akt pathways, which are involved in inflammation and cell proliferation

Vergleich Mit ähnlichen Verbindungen

Peimine is unique among isosteroidal alkaloids due to its broad spectrum of bioactivities. Similar compounds include:

Peiminine: Another alkaloid from Fritillaria with similar therapeutic properties.

Jervine: An alkaloid with antitumor and anti-inflammatory effects.

Cevanine: Known for its analgesic and antiasthmatic activities.

This compound stands out due to its potent inhibition of ion channels and its diverse therapeutic applications, making it a valuable compound in both traditional and modern medicine.

Biologische Aktivität

Peimine, an isosteroidal alkaloid derived from the Fritillaria species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

1. Pharmacological Properties

1.1 Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating various signaling pathways. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while promoting anti-inflammatory cytokines like IL-10. The underlying mechanisms involve the blockade of the MAPK and NF-kB signaling pathways, which are critical in the inflammatory response.

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Effect of this compound | Mechanism of Action |

|---|---|---|

| TNF-α | Inhibition | MAPK/NF-kB pathway blockade |

| IL-6 | Inhibition | Suppression of transcription factors |

| IL-1β | Inhibition | Reduction in expression levels |

| IL-10 | Promotion | Enhancement of anti-inflammatory response |

Case Study: In a study involving A549 lung epithelial cells, this compound significantly reduced inflammation induced by TNF-α through both direct inhibition of cytokine production and modulation of intracellular signaling pathways .

1.2 Anticancer Activity

This compound has shown promising results in cancer research, particularly in gastric cancer models. It induces apoptosis in cancer cells by regulating reactive oxygen species (ROS) and modulating key signaling pathways such as MAPK, STAT3, NF-kB, and Wnt/β-catenin.

Table 2: Anticancer Effects of this compound in Gastric Cancer Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 50 (at 100 µg/mL) |

| Apoptosis Rate (%) | 5 | 30 |

| ROS Levels (Relative Units) | 1.0 | 2.5 |

In this study, MKN-45 gastric cancer cells treated with this compound showed a marked decrease in viability and an increase in apoptotic markers compared to the control group .

2. Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in models of neuroinflammation and neurodegenerative diseases. It has been found to inhibit neuroinflammation and protect dopaminergic neurons from damage in models simulating Parkinson's disease.

Table 3: Neuroprotective Effects of this compound

| Model | Effect Observed | Mechanism |

|---|---|---|

| LPS-induced PD model | Reduced neuroinflammation | Inhibition of iNOS and COX-2 |

| Mouse OA chondrocytes | Decreased IL-1β levels | Activation of Nrf2/HO-1 |

In a study involving LPS-induced models, this compound effectively reduced the production of pro-inflammatory mediators in BV-2 microglial cells, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .

3. Conclusion

This compound is a multifaceted compound with significant biological activities including anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate critical signaling pathways positions it as a valuable candidate for therapeutic applications in various diseases.

Further research is necessary to fully elucidate its mechanisms of action and potential clinical applications. The data presented here highlights the importance of continued exploration into the pharmacological properties of this compound as part of a broader effort to develop effective treatments based on natural compounds.

Eigenschaften

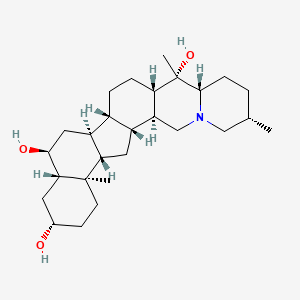

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-BZMYINFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910283 | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-41-5, 107299-20-7, 135636-54-3 | |

| Record name | Peimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wanpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zhebeinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23496-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.